

physical and chemical properties of 3-Chloro-L-Tyrosine

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Compound of Interest

Compound Name: 3-Chloro-L-Tyrosine

Cat. No.: B556623

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An In-Depth Technical Guide to 3-Chloro-L-Tyrosine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-L-tyrosine (3-Cl-Tyr) is a halogenated derivative of the amino acid L-tyrosine. It is not incorporated into proteins during translation but is formed post-translationally through the action of myeloperoxidase (MPO), an enzyme predominantly found in neutrophils.[1] As a stable product of MPO-catalyzed oxidation, 3-Cl-Tyr has emerged as a crucial biomarker for inflammation and oxidative stress, implicated in a variety of pathological conditions including cardiovascular diseases, neurodegenerative disorders, and certain types of cancer.[1][2] Its presence in biological systems is a specific indicator of the production of hypochlorous acid (HOCl) by activated phagocytes.[3] Beyond its role as a biomarker, 3-Cl-Tyr is a subject of interest in medicinal chemistry and drug development due to its structural similarity to endogenous signaling molecules. This guide provides a comprehensive overview of the physical and chemical properties, experimental protocols, and biological significance of **3-Chloro-L-Tyrosine**.

Physical and Chemical Properties

3-Chloro-L-tyrosine is a white to off-white crystalline powder.^[4] A summary of its key physical and chemical properties is presented in the tables below for easy reference and comparison.

General and Physical Properties

Property	Value	Reference(s)
IUPAC Name	(2S)-2-amino-3-(3-chloro-4-hydroxyphenyl)propanoic acid	^[3]
Synonyms	3-Chlorotyrosine, 3-CT, Monochlorotyrosine	^[5]
CAS Number	7423-93-0	
Molecular Formula	C ₉ H ₁₀ ClNO ₃	^[3]
Molecular Weight	215.63 g/mol	
Appearance	White to off-white powder	^[4]
Melting Point	249 °C (decomposes)	
Optical Rotation	[α] ²⁴ /D -2° (c = 1 in 1 M HCl)	

Solubility

Solvent	Solubility	Reference(s)
Water	Soluble	^[6]
DMSO	Slightly soluble	^[5]
Ethanol	Slightly soluble	^[5]
PBS (pH 7.2)	1 mg/mL	^[5]

Spectroscopic Data

While detailed spectra with peak assignments for **3-Chloro-L-Tyrosine** are not readily available in public databases, typical spectral characteristics for related tyrosine derivatives can be referenced. Mass spectrometry data, however, is available and provides key information for its identification.

Spectroscopic Data	Key Features	Reference(s)
Mass Spectrometry (LC-MS)	Precursor $[M-H]^-$ at m/z 214.0271	[3]
Mass Spectrometry (Flow-injection QqQ/MS)	Precursor $[M+H]^+$ at m/z 216.21	[3]

Experimental Protocols

Synthesis of 3-Chloro-L-Tyrosine

A common method for the synthesis of **3-Chloro-L-Tyrosine** involves the direct chlorination of L-tyrosine using hypochlorous acid (HOCl), often generated in situ.

Materials:

- L-Tyrosine
- Sodium hypochlorite (NaOCl) solution
- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)
- Deionized water
- Reaction vessel with stirring capability
- pH meter
- Ice bath

Procedure:

- Dissolve L-tyrosine in a suitable aqueous buffer or dilute NaOH solution in the reaction vessel.
- Cool the solution in an ice bath to 0-5 °C with continuous stirring.

- Slowly add a stoichiometric amount of NaOCl solution to the L-tyrosine solution.
- Concurrently, add dilute HCl to maintain a slightly acidic to neutral pH (pH 5-7). The reaction of NaOCl and HCl generates HOCl in situ, which then chlorinates the tyrosine.
- Monitor the reaction progress using an appropriate analytical technique such as HPLC.
- Once the reaction is complete, adjust the pH to the isoelectric point of **3-Chloro-L-Tyrosine** to precipitate the product.
- Collect the precipitate by filtration and wash with cold deionized water.
- Dry the product under vacuum.

Purification by Recrystallization

Further purification of the synthesized **3-Chloro-L-Tyrosine** can be achieved by recrystallization.

Materials:

- Crude **3-Chloro-L-Tyrosine**
- Deionized water or a suitable solvent mixture (e.g., water/ethanol)
- Heating mantle or hot plate with magnetic stirrer
- Erlenmeyer flask
- Filtration apparatus (e.g., Büchner funnel)

Procedure:

- Dissolve the crude **3-Chloro-L-Tyrosine** in a minimal amount of hot deionized water or a suitable solvent mixture in an Erlenmeyer flask with stirring.
- Once fully dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.

- For further crystallization, place the flask in an ice bath.
- Collect the purified crystals by filtration.
- Wash the crystals with a small amount of cold solvent.
- Dry the purified crystals under vacuum.

Analytical Quantification by LC-MS/MS

A sensitive and specific method for the quantification of **3-Chloro-L-Tyrosine** in biological samples involves liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation:

- To 100 μ L of plasma or serum, add an internal standard (e.g., ^{13}C -labeled **3-Chloro-L-Tyrosine**).
- Precipitate proteins by adding a threefold excess of cold acetone, vortex, and incubate at -20°C for 30 minutes.
- Centrifuge at high speed (e.g., $14,000 \times g$) for 10 minutes at 4°C .
- Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Conditions:

- Column: A C18 reversed-phase column is typically used.
- Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
- Mass Spectrometry: Operated in positive ion mode with multiple reaction monitoring (MRM) for the specific precursor-to-product ion transitions of **3-Chloro-L-Tyrosine** and its internal standard.

Biological Significance and Signaling Pathways

3-Chloro-L-Tyrosine is a hallmark of myeloperoxidase activity during inflammation. The MPO- H_2O_2 - Cl^- system in neutrophils is a key component of the innate immune response, generating HOCl to kill pathogens.[1][2] However, excessive or misplaced MPO activity can lead to the chlorination of host proteins, forming 3-Cl-Tyr and contributing to tissue damage.

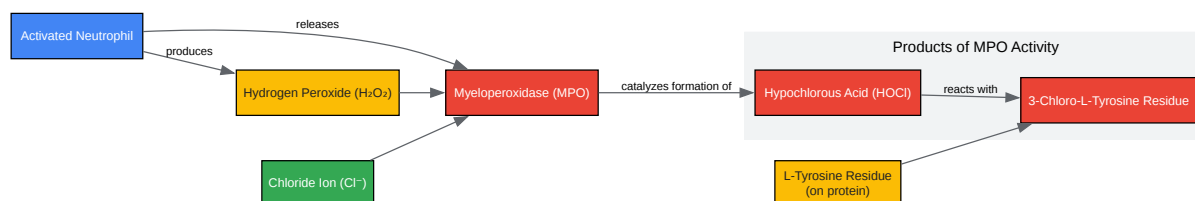
The formation of 3-Cl-Tyr on proteins can have significant downstream consequences. While specific signaling pathways directly initiated by 3-Cl-Tyr are still under active investigation, the modification of tyrosine residues can disrupt normal protein function and signaling cascades that are dependent on tyrosine phosphorylation. Key signaling pathways that could be affected include:

- **MAPK (Mitogen-Activated Protein Kinase) Pathway:** Tyrosine kinases are crucial for the activation of the MAPK cascade, which regulates cell proliferation, differentiation, and apoptosis. The chlorination of critical tyrosine residues could interfere with phosphorylation events, leading to dysregulation of this pathway.
- **NF- κ B (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway:** The activation of NF- κ B, a key regulator of the inflammatory response, can be modulated by tyrosine phosphorylation events. Alterations in tyrosine residues on key signaling proteins due to chlorination could impact NF- κ B activation and the subsequent expression of pro-inflammatory genes.

The generation of 3-Cl-Tyr represents a critical link between innate immunity, oxidative stress, and the pathogenesis of various inflammatory diseases.

MPO-Mediated Formation of 3-Chloro-L-Tyrosine

The following diagram illustrates the enzymatic reaction leading to the formation of **3-Chloro-L-Tyrosine** by myeloperoxidase in neutrophils.



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MPO-catalyzed formation of **3-Chloro-L-Tyrosine**.

Conclusion

3-Chloro-L-Tyrosine serves as a specific and stable biomarker of myeloperoxidase-generated oxidative stress, providing valuable insights into the inflammatory processes underlying numerous diseases. A thorough understanding of its physical and chemical properties, coupled with robust analytical methods, is essential for its accurate detection and quantification in research and clinical settings. Further investigation into the direct impact of 3-Cl-Tyr formation on cellular signaling pathways will be crucial for elucidating its precise role in disease pathogenesis and for the development of novel therapeutic strategies targeting inflammatory conditions.

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